1-Dodecanol

Description

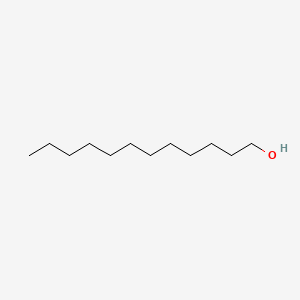

Dodecan-1-ol is a primary alcohol that is dodecane in which a hydrogen from one of the methyl groups is replaced by a hydroxy group. It is registered for use in apple and pear orchards as a Lepidopteran pheromone/sex attractant, used to disrupt the mating behaviour of certain moths whose larvae destroy crops. It has a role as a cosmetic, a pheromone, an insect attractant, a plant metabolite, an insecticide and a bacterial metabolite. It is a primary alcohol and a dodecanol.

1-Dodecanol is a saturated 12-carbon fatty alcohol obtained from coconut oil fatty acids. It has a floral odor and is used in detergents, lubricating oils, and pharmaceuticals. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

dodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O, Array | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026918 | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lauryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |

| Record name | 1-Dodecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |

CAS No. |

112-53-8, 68551-07-5 | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

75 °F (USCG, 1999), 24 °C | |

| Record name | DODECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Dodecanol | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Dodecanol: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the physical and chemical properties of 1-dodecanol, a long-chain fatty alcohol pivotal in various scientific and industrial applications, including drug development. This document is structured to offer not just data, but a deeper understanding of the causality behind its characteristics and reactivity, empowering researchers and professionals to leverage this versatile molecule effectively.

Introduction: The Molecular Profile of this compound

This compound, also known as lauryl alcohol, is a saturated fatty alcohol with a 12-carbon chain.[1][2] Its chemical structure, a long hydrophobic alkyl chain terminating in a hydrophilic hydroxyl group, imparts amphiphilic properties that are central to its wide range of applications. Industrially, it is primarily derived from the reduction of fatty acids from coconut or palm kernel oil.[1] This renewable sourcing makes it an attractive component in the development of sustainable chemical processes. In the pharmaceutical and cosmetic industries, this compound and its derivatives function as emollients, emulsifiers, and penetration enhancers.[1]

Physicochemical Properties: A Quantitative Overview

The physical state of this compound is notably dependent on the ambient temperature, existing as a colorless, waxy solid below its melting point and a clear, oily liquid above it.[3][4] Its distinct, faint fatty or floral odor becomes more pronounced at higher concentrations.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Dodecyl alcohol, Lauryl alcohol, Alcohol C12 | [5][6] |

| CAS Number | 112-53-8 | [6][7] |

| Molecular Formula | C₁₂H₂₆O | [7][8] |

| Molecular Weight | 186.34 g/mol | [8] |

| Appearance | Colorless solid or liquid | [4][9] |

| Melting Point | 22-26 °C (72-79 °F) | [3][4] |

| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [1][3] |

| Density | 0.833 g/mL at 25 °C | [3] |

| Flash Point | 121 °C (250 °F) (closed cup) | [10] |

| Solubility in Water | Very slightly soluble (approx. 1 g/L at 23 °C) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone | [9][11] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. The following provides an overview of its characteristic spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a triplet corresponding to the terminal methyl protons, a broad multiplet for the methylene protons of the alkyl chain, and a triplet for the methylene protons adjacent to the hydroxyl group. A singlet, which can exchange with D₂O, is observed for the hydroxyl proton.

-

¹³C NMR: The carbon-13 NMR spectrum displays distinct signals for each of the twelve carbon atoms, with the carbon attached to the hydroxyl group appearing most downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound prominently features a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the alkyl chain.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound typically does not show a strong molecular ion peak due to facile fragmentation. Common fragments observed include the loss of water and successive losses of alkyl fragments.

Authoritative spectral data for this compound can be accessed through various databases such as the NIST WebBook and SpectraBase.[1][3][10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its primary hydroxyl group. This functional group allows for a variety of transformations, making it a valuable synthetic intermediate. The long alkyl chain, while generally unreactive, influences the molecule's solubility and physical properties.

Caption: Key chemical transformations of this compound.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of this compound can yield either dodecanal or dodecanoic acid, depending on the choice of oxidizing agent. Mild oxidizing agents are required to stop the reaction at the aldehyde stage.

Experimental Protocol: Oxidation of this compound to Dodecanal using Pyridinium Chlorochromate (PCC)

This protocol outlines a common laboratory-scale method for the selective oxidation of a primary alcohol to an aldehyde.

-

Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Setup: To the stirred suspension, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude dodecanal can be further purified by column chromatography on silica gel.

Note: Due to the toxicity of chromium-based reagents, alternative methods like Swern or Dess-Martin oxidation are often preferred for their milder conditions and less hazardous waste profiles.[2][10]

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters, which have applications as fragrances, plasticizers, and lubricants.

Experimental Protocol: Synthesis of Dodecyl Acetate via Acetylation with Acetic Anhydride

This procedure describes the formation of an ester through the reaction of an alcohol with an anhydride.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, or a Lewis acid. For a greener approach, a catalytic amount of vanadyl sulfate (VOSO₄) can be used for solvent-free acetylation.[13]

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used. For the VOSO₄ catalyzed reaction, stirring at room temperature for 24 hours can be effective.[13]

-

Work-up: After cooling, quench the reaction by slowly adding water. Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dodecyl acetate can be purified by distillation.

Dehydration to Alkenes

The elimination of water from this compound, a dehydration reaction, yields 1-dodecene. This reaction is typically acid-catalyzed and requires elevated temperatures.

Caption: Experimental workflow for the dehydration of this compound.

Experimental Protocol: Dehydration of this compound to 1-Dodecene

This protocol describes a general procedure for the acid-catalyzed dehydration of an alcohol.

-

Reaction Setup: In a distillation apparatus, place this compound and a catalytic amount of a strong, non-volatile acid such as concentrated sulfuric acid or phosphoric acid. Alternatively, a solid acid catalyst like activated alumina can be used at higher temperatures.[5]

-

Reaction Conditions: Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene. The reaction temperature is typically in the range of 150-250 °C.

-

Product Collection: Collect the distillate, which will consist of 1-dodecene and water.

-

Work-up: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any acidic residue, followed by a wash with water.

-

Purification: Dry the crude 1-dodecene over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purify by fractional distillation.

Conversion to Alkyl Halides

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution, providing a route to 1-halododecanes, which are versatile alkylating agents.

Experimental Protocol: Synthesis of 1-Chlorododecane using Thionyl Chloride

This procedure details the conversion of a primary alcohol to a primary alkyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts, place this compound.

-

Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (at least 1.1 equivalents) with stirring. The reaction is often performed in the presence of a small amount of a tertiary amine like pyridine to neutralize the generated HCl.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux until the evolution of gases ceases.

-

Work-up: Carefully quench the reaction by pouring it into ice water.

-

Extraction and Purification: Extract the 1-chlorododecane with an organic solvent. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The product can be purified by vacuum distillation.[9]

Safety and Handling

This compound is considered to be of low to moderate toxicity. However, it can cause skin and eye irritation.[13][14] Inhalation of vapors may cause respiratory tract irritation.[13] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important chemical with a well-defined set of physical and chemical properties. Its utility as a precursor in the synthesis of a wide array of valuable compounds, from surfactants and fragrances to pharmaceutical intermediates, is a direct consequence of the reactivity of its primary hydroxyl group. A thorough understanding of its properties and reaction chemistry, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

1-Dodecanol CAS number and molecular weight

An In-Depth Technical Guide to 1-Dodecanol for Researchers and Drug Development Professionals

Introduction

This compound, also widely known as lauryl alcohol, is a straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[1] It is a versatile organic compound that finds extensive application across various industries, including pharmaceuticals, cosmetics, and detergents.[2] For researchers and professionals in drug development, this compound is of particular interest due to its properties as a solvent, emulsifier, and penetration enhancer. This guide provides a comprehensive overview of this compound, focusing on its core chemical attributes, synthesis, applications, and safety, with a special emphasis on its relevance in a research and development setting.

Chemical and Physical Properties

This compound is a colorless, waxy solid at room temperature with a mild, fatty, or floral odor.[3] Its long 12-carbon aliphatic chain renders it largely nonpolar, making it insoluble in water but soluble in organic solvents like ethanol and ether.[3] This amphipathic nature, with a hydrophobic carbon tail and a hydrophilic hydroxyl group, is central to many of its applications, particularly in the formation of surfactants and emulsions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112-53-8 | [4][5] |

| Molecular Weight | 186.33 g/mol | [1][6] |

| Molecular Formula | C₁₂H₂₆O | [4][5] |

| Synonyms | Dodecyl alcohol, Lauryl alcohol, Alcohol C12 | [1][7] |

| Appearance | Colorless solid or liquid | [7] |

| Melting Point | 22-26 °C (72-79 °F) | [7] |

| Boiling Point | 260-262 °C (500-504 °F) | [7] |

| Density | 0.833 g/mL at 25 °C | [7] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [7] |

| Solubility in Water | Slightly soluble (1 g/L at 23 °C) | [7] |

Synthesis of this compound

The production of this compound can be achieved through both industrial-scale processes and classic laboratory methods.

Industrial Production

The primary industrial routes for synthesizing this compound rely on natural fats and oils or petrochemical feedstocks.

-

Hydrogenation of Fatty Acids/Esters: A common method involves the extraction and hydrolysis of lauric acid from coconut oil or palm kernel oil. The resulting lauric acid is then esterified to methyl laurate, which is subsequently reduced to this compound via catalytic hydrogenation under high pressure.[6][8] Copper-chromium catalysts are often employed in this process.[6]

-

Ziegler Process: A synthetic route starts with ethylene, which is oligomerized using a triethylaluminium catalyst. The resulting trialkylaluminium compound is then oxidized and hydrolyzed to produce a mixture of even-numbered fatty alcohols, from which this compound is separated by fractional distillation.[1]

Laboratory Synthesis: Bouveault-Blanc Reduction

A classic laboratory method for preparing this compound is the Bouveault-Blanc reduction of its corresponding ester, ethyl laurate.[1] This reaction uses metallic sodium in an absolute alcohol, typically ethanol, to reduce the ester to the primary alcohol.[8] While effective, this method requires careful handling of metallic sodium and anhydrous conditions.

Caption: Bouveault-Blanc reduction for this compound synthesis.

Key Applications in Research and Drug Development

This compound's unique physicochemical properties make it a valuable component in several areas of pharmaceutical research.

Surfactant Synthesis

One of the most significant industrial applications of this compound is as a precursor for anionic surfactants, most notably Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).[1] These surfactants are widely used as detergents, foaming agents, and emulsifiers in pharmaceutical and personal care products. The synthesis involves the sulfation of the hydroxyl group of this compound, followed by neutralization.[1]

Topical and Transdermal Formulations

In drug development, this compound serves multiple roles in semi-solid and liquid formulations intended for skin application:

-

Emollient: It softens and soothes the skin, improving the texture and feel of creams and lotions.[2]

-

Emulsifier/Stabilizer: It helps to create and stabilize emulsions of oil and water, which are common bases for topical drugs.[2][3]

-

Solvent: Its lipophilic nature allows it to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), which can enhance their bioavailability in topical formulations.[3]

Skin Penetration Enhancer

For transdermal drug delivery, where the goal is to deliver a drug through the skin into the systemic circulation, overcoming the barrier function of the stratum corneum is a major challenge. This compound has been investigated as a chemical penetration enhancer. Fatty alcohols can reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of drug molecules.[9][10] Studies have shown that the permeation enhancement effect of fatty alcohols is dependent on their carbon chain length, with C10 (decanol) and C12 (dodecanol) often showing significant activity.[11]

Dispersive Liquid-Liquid Microextraction (DLLME)

In analytical chemistry, this compound is used as a low-density, low-toxicity extraction solvent in DLLME.[7] This technique is used for the preconcentration of trace analytes from aqueous samples, such as determining drug residues in water.[12] Its low volatility and immiscibility with water make it an effective and environmentally friendlier alternative to traditional chlorinated solvents.[13]

Experimental Protocols

Protocol 1: Synthesis of Sodium Lauryl Sulfate (SLS)

This protocol outlines the laboratory-scale synthesis of SLS from this compound.

Materials:

-

This compound

-

Chlorosulfonic acid (or sulfur trioxide)

-

Sodium hydroxide (NaOH) solution (e.g., 20-30%)

-

Ice bath

-

Reaction flask with a stirrer and dropping funnel

Procedure:

-

Place a measured amount of this compound into the reaction flask and cool it in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled this compound with constant stirring. This is a highly exothermic reaction and the temperature should be carefully controlled.[8] The molar ratio of this compound to chlorosulfonic acid should be approximately 1:1.

-

After the addition is complete, allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure complete sulfation, forming dodecyl hydrogen sulfate.

-

Slowly add the NaOH solution to the reaction mixture to neutralize the dodecyl hydrogen sulfate. The pH should be monitored and adjusted to neutral (pH 7-8).[3]

-

The resulting product is an aqueous solution of sodium lauryl sulfate, which can be further purified by washing with an organic solvent like ether to remove any unreacted alcohol and then dried.[6]

Caption: Workflow for the synthesis of Sodium Lauryl Sulfate.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes a typical experiment to evaluate the effect of this compound as a penetration enhancer using a Franz diffusion cell.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., from hairless rats or human cadavers)

-

Model drug (e.g., melatonin, hydrocortisone)

-

Donor solution: Saturated solution of the model drug in a vehicle (e.g., water:ethanol 40:60)

-

Enhancer solution: Donor solution containing 5% w/v this compound

-

Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

-

Mount the excised skin membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Apply the enhancer solution (or the control donor solution without enhancer) to the donor compartment.[11]

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for drug analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux (Jss).

-

The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Safety and Toxicology

This compound is considered to have low acute toxicity.[14] However, it can be irritating to the eyes and skin upon direct contact.[12][15] Inhalation of vapors may cause dizziness or respiratory irritation.[12] While it is used in cosmetics, formulations are designed to minimize irritation potential. For laboratory use, appropriate personal protective equipment, such as gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.[12] It is also classified as very toxic to aquatic organisms, and release into the environment should be avoided.[12]

Table 2: Toxicological Data for this compound

| Toxicity Metric | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | >2,000 mg/kg | [15] |

| LD50 | Rabbit | Dermal | 8,000 mg/kg | [15] |

| LC50 | Rat | Inhalation | >71 mg/L/1h | [15] |

| Eye Irritation | - | - | Causes serious eye irritation | [15] |

Conclusion

This compound is a foundational chemical with a well-established profile and diverse applications relevant to pharmaceutical sciences. Its CAS number is 112-53-8 and its molecular weight is 186.33 g/mol . Beyond its role as a precursor in the synthesis of widely used surfactants, its utility as an emollient, solvent, and particularly as a skin penetration enhancer, makes it a valuable tool for drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the formulation of safe and effective therapeutic products.

References

- 1. Dodecanol - Wikipedia [en.wikipedia.org]

- 2. pmda.go.jp [pmda.go.jp]

- 3. CN103058894A - Production method of high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. usp.org [usp.org]

- 7. researchgate.net [researchgate.net]

- 8. Production method of high-purity sodium dodecyl sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - lauryl alcohol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silver Nanoparticles: Synthesis and Application for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Dodecanol from Coconut Oil: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-dodecanol from coconut oil, a renewable and readily available feedstock. This document is intended for researchers, scientists, and professionals in drug development and the chemical industry who are interested in the production of fatty alcohols from natural sources. We will delve into the chemical principles, process parameters, and experimental protocols for the efficient conversion of coconut oil into high-purity this compound.

Introduction: The Value of this compound and the Promise of Coconut Oil

This compound, also known as lauryl alcohol, is a fatty alcohol with a 12-carbon chain that finds extensive application in the production of surfactants, emulsifiers, lubricants, and pharmaceuticals.[1][2] Its sulfate esters, such as sodium lauryl sulfate (SLS), are ubiquitous in personal care products like shampoos and detergents.[2] Traditionally, fatty alcohols were derived from petrochemical sources. However, with the growing emphasis on sustainability and the circular economy, there is a significant shift towards the utilization of renewable feedstocks.

Coconut oil, extracted from the kernel of mature coconuts, is an ideal raw material for the production of this compound.[1][2] This is primarily due to its unique fatty acid composition, which is rich in lauric acid (C12), the direct precursor to this compound.[3][4][5] This guide will explore the key stages of converting coconut oil into this compound, from understanding its composition to the final catalytic hydrogenation step.

Part 1: Characterization of Coconut Oil as a Feedstock

Coconut oil is predominantly composed of triglycerides, which are esters derived from glycerol and three fatty acids.[6][7] The specific fatty acid profile of coconut oil is what makes it a particularly attractive starting material for this compound synthesis.

Fatty Acid Composition of Coconut Oil

The fatty acid composition of coconut oil is dominated by medium-chain saturated fatty acids, with lauric acid being the most abundant.[3][4][5][8] The typical fatty acid profile of coconut oil is summarized in the table below.

| Fatty Acid | Carbon Chain | Percentage (%) |

| Caproic Acid | C6:0 | 0.4 - 0.6 |

| Caprylic Acid | C8:0 | 7 - 8 |

| Capric Acid | C10:0 | 6 - 10 |

| Lauric Acid | C12:0 | 44 - 52 |

| Myristic Acid | C14:0 | 16 - 19 |

| Palmitic Acid | C16:0 | 8 - 10 |

| Stearic Acid | C18:0 | 2 - 3 |

| Oleic Acid | C18:1 | 5 - 7 |

| Linoleic Acid | C18:2 | 1 - 2 |

Data compiled from multiple sources.[3][4][8][9]

The high concentration of lauric acid (44-52%) makes coconut oil an exceptionally efficient source for producing this compound.[3][4][9]

Part 2: Liberation of Lauric Acid from Coconut Oil Triglycerides

To synthesize this compound, the lauric acid must first be cleaved from the glycerol backbone of the triglycerides. This can be achieved through two primary chemical routes: hydrolysis and transesterification.

Method A: Hydrolysis of Triglycerides

Hydrolysis is a chemical process that uses water to break down the ester bonds in triglycerides, yielding free fatty acids and glycerol.[6][10][11] This reaction can be catalyzed by acids, bases, or enzymes.

Reaction Causality: The principle behind hydrolysis is the nucleophilic attack of water on the carbonyl carbon of the ester linkage. This leads to the cleavage of the ester bond and the formation of a carboxylic acid (fatty acid) and an alcohol (glycerol).

Experimental Protocol: Base-Catalyzed Hydrolysis of Coconut Oil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of refined coconut oil.

-

Reagent Addition: Prepare a solution of 20 g of sodium hydroxide (NaOH) in 200 mL of a 1:1 mixture of water and ethanol. Add this solution to the coconut oil.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with continuous stirring for 2-3 hours. The reaction mixture will become a homogenous soap solution.

-

Acidification: After cooling, acidify the soap solution with a concentrated acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH is acidic (pH 1-2). This will protonate the fatty acid salts, causing the free fatty acids to precipitate.

-

Isolation: Separate the precipitated fatty acids from the aqueous layer containing glycerol and salts using a separatory funnel.

-

Washing and Drying: Wash the fatty acid layer with hot water to remove any remaining mineral acids and glycerol. Dry the fatty acid mixture over an anhydrous drying agent like sodium sulfate.

-

Fractional Distillation: To isolate lauric acid from the mixture of fatty acids, perform fractional distillation under reduced pressure. The different boiling points of the fatty acids allow for their separation.

Method B: Transesterification to Fatty Acid Methyl Esters (FAMEs)

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[12][13][14] In the context of this compound synthesis, coconut oil triglycerides are reacted with methanol in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol.[14][15] This is a widely used industrial method.

Reaction Causality: The reaction proceeds via a nucleophilic attack of the methoxide ion (formed from methanol and the base catalyst) on the carbonyl carbon of the triglyceride. This results in the formation of a tetrahedral intermediate, which then collapses to form the fatty acid methyl ester and a diglyceride anion. This process repeats for the remaining fatty acid chains. The use of an excess of methanol shifts the equilibrium towards the products.

Experimental Protocol: Base-Catalyzed Transesterification of Coconut Oil

-

Catalyst Preparation: Prepare a potassium methoxide solution by carefully dissolving 1 g of potassium hydroxide (KOH) in 100 mL of methanol. This should be done in a dry environment as both KOH and potassium methoxide are hygroscopic.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, add 200 g of dry, refined coconut oil.

-

Reaction Conditions: Heat the coconut oil to 60-65 °C with constant stirring.[12]

-

Reagent Addition: Slowly add the prepared potassium methoxide solution to the heated oil. A methanol-to-oil molar ratio of around 6:1 to 9:1 is typically used to ensure complete conversion.[12][13]

-

Reaction Monitoring: Maintain the reaction temperature at 60-65 °C for 1-2 hours with vigorous stirring.[12]

-

Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. The mixture will separate into two layers: a top layer of FAMEs (biodiesel) and a bottom layer of glycerol.

-

Purification: Drain the glycerol layer. Wash the FAMEs layer with warm water several times to remove any residual catalyst, soap, and methanol. Dry the FAMEs over anhydrous sodium sulfate.

-

Fractional Distillation: To obtain pure methyl laurate, the mixed FAMEs are subjected to fractional distillation under vacuum.

Part 3: Catalytic Hydrogenation to this compound

The final step in the synthesis is the reduction of the carboxylic acid group of lauric acid or the ester group of methyl laurate to a primary alcohol, this compound. This is achieved through catalytic hydrogenation at high pressure and temperature.

Route 1: Hydrogenation of Lauric Acid

Direct hydrogenation of lauric acid to this compound is a viable route.[16][17][18]

Reaction Causality: In this process, hydrogen gas is activated on the surface of a heterogeneous catalyst. The carbonyl group of the lauric acid adsorbs onto the catalyst surface and is subsequently reduced by the activated hydrogen to form this compound.

Experimental Protocol: Catalytic Hydrogenation of Lauric Acid

-

Catalyst: A common catalyst for this reaction is a copper-chromite catalyst. Other catalysts like palladium-based catalysts can also be used.[16]

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave (hydrogenator).

-

Loading: Charge the autoclave with lauric acid and the catalyst (typically 1-5% by weight of the lauric acid).

-

Reaction Conditions: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 20-300 bar and heat it to 200-300 °C.[19]

-

Reaction Monitoring: Maintain the temperature and pressure with continuous stirring. The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The crude this compound can be purified by vacuum distillation.

Route 2: Hydrogenation of Fatty Acid Methyl Esters (FAMEs)

The hydrogenation of FAMEs is the more common industrial route for producing fatty alcohols due to lower investment and operating costs.[19][20]

Reaction Causality: Similar to the hydrogenation of fatty acids, the ester group of the FAME is reduced by catalytic hydrogenation. The reaction proceeds through an aldehyde intermediate to form the fatty alcohol and methanol.

Experimental Protocol: Catalytic Hydrogenation of Methyl Laurate

-

Catalyst: Copper-based catalysts, such as copper-chromite, are widely used for this transformation.[20][21] Ruthenium-tin catalysts have also shown high selectivity.[22]

-

Reaction Setup: The process is typically carried out in a fixed-bed or slurry-phase reactor in a continuous or batch-wise manner.[20]

-

Reaction Conditions: The methyl laurate is vaporized and mixed with an excess of hydrogen gas. The gaseous mixture is passed over the catalyst bed at temperatures ranging from 160 to 270 °C and pressures from 20 to 300 bar.[20]

-

Product Separation: The product stream, consisting of this compound, methanol, and unreacted hydrogen, is cooled. The liquid products are separated from the recycled hydrogen gas.

-

Purification: The crude this compound is purified by distillation to remove methanol and any byproducts.

Part 4: Process Summary and Visualization

The overall synthesis of this compound from coconut oil can be visualized as a multi-step process with two primary pathways.

Overall Synthesis Workflow

Caption: Synthesis pathways for this compound from Coconut Oil.

Summary of Key Process Parameters

| Step | Method | Key Reagents | Catalyst | Temperature (°C) | Pressure (bar) |

| Liberation | Hydrolysis | Water, NaOH, HCl/H2SO4 | Base/Acid | 80 - 90 | Atmospheric |

| Transesterification | Methanol, KOH | Base (KOH) | 60 - 65 | Atmospheric | |

| Reduction | Hydrogenation of Lauric Acid | Hydrogen | Copper-Chromite, Pd | 200 - 300 | 20 - 300 |

| Hydrogenation of FAMEs | Hydrogen | Copper-Chromite, Ru-Sn | 160 - 270 | 20 - 300 |

Part 5: Conclusion

The synthesis of this compound from coconut oil represents a robust and sustainable alternative to petrochemical-based production methods. The high lauric acid content of coconut oil makes it an economically viable and efficient feedstock. The choice between the hydrolysis and transesterification routes for liberating the fatty acid, followed by the catalytic hydrogenation of either the free acid or its methyl ester, allows for flexibility in process design to suit specific industrial needs and available infrastructure. As the demand for green chemicals continues to grow, the production of this compound from renewable resources like coconut oil will undoubtedly play an increasingly important role in the chemical industry.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Dodecanol - Wikipedia [en.wikipedia.org]

- 3. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]

- 4. mdpi.com [mdpi.com]

- 5. lipid.org [lipid.org]

- 6. MCT Extraction From Coconut & PKO | Pemac Projects Pvt Ltd [pemacprojects.com]

- 7. primaryinfo.com [primaryinfo.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel | MDPI [mdpi.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. chemrj.org [chemrj.org]

- 15. ijeais.org [ijeais.org]

- 16. journal.bcrec.id [journal.bcrec.id]

- 17. Hydrodeoxygenation of fatty acids and triglycerides by Pt-loaded Nb2O5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Selective hydroconversion of coconut oil-derived lauric acid to alcohol and aliphatic alkane over MoOx-modified Ru catalysts under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. US5124491A - Process for the hydrogenation of fatty acid methyl esters - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Physicochemical Characteristics and Their Safety Implications

An In-Depth Technical Guide to 1-Dodecanol: Safety and Handling in the Laboratory

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound for researchers, scientists, and drug development professionals. By understanding the specific properties and associated hazards of this compound, laboratory personnel can implement robust safety protocols, ensuring personal safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for procedural choices to foster a deeper culture of safety and scientific integrity.

This compound, also known as lauryl alcohol, is a fatty alcohol commonly used as a chemical intermediate, surfactant, and in the formulation of various products.[1][2] Its physical state at typical room temperature can be either a colorless, waxy solid or a thick liquid, as its melting point is approximately 24°C.[3][4] This dual-state nature is a critical handling consideration; warming may be required for transfer, which can increase its vapor pressure and the risk of inhalation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₆O | [5] |

| Molecular Weight | 186.33 g/mol | [5] |

| Appearance | Colorless liquid or white crystalline solid | [5][6] |

| Odor | Characteristic fatty, floral odor | [3][4] |

| Melting Point | 22-26 °C (72-79 °F) | [3][4] |

| Boiling Point | 250-262 °C (482-504 °F) | [4][6] |

| Flash Point | 121 °C (250 °F) c.c. | [6][7] |

| Water Solubility | Insoluble / Very low (0.004 g/L at 25°C) | [6][8] |

| Vapor Pressure | 0.0032 mmHg @ 25 °C | [9] |

| Density | ~0.83 g/cm³ | [6][8] |

The low vapor pressure at room temperature suggests a minimal inhalation hazard under standard conditions.[9] However, its high boiling point and flash point indicate that while it is combustible, it does not pose a significant fire risk unless exposed to high temperatures or an ignition source.[3][7] Its insolubility in water is a key factor in its high aquatic toxicity and informs appropriate spill control and disposal measures.[8][10]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[11] The primary risks to laboratory personnel involve direct contact, leading to irritation. The environmental hazards are significant and mandate careful containment and disposal.

| Hazard Class | GHS Hazard Statement | Pictogram | Source |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3][10][12] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3][13] |

| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | GHS09 (Environment) | [3][13] |

| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) | [3] |

While not classified for acute toxicity, overexposure can lead to symptoms like headache, dizziness, and nausea.[7][11] A critical, though less common, risk is aspiration pneumonitis if the substance is swallowed and subsequently enters the lungs, which is more dangerous than ingestion alone.[3][6][11]

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategy involves implementing controls in a hierarchical order. This framework prioritizes eliminating hazards at the source over relying solely on personal protective equipment.

Caption: Hierarchy of Safety Controls.

-

Elimination/Substitution: The most effective control is to question if this compound is essential for the procedure or if a less hazardous alternative exists.

-

Engineering Controls: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control, especially when heating the substance or creating aerosols.[10] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Prohibit eating, drinking, and smoking in the laboratory.[11] Ensure all personnel are trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable when handling this compound.

| Protection Type | Specification | Rationale and Source |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes that can cause serious eye irritation.[9][11][14] Do not wear contact lenses as they can absorb and concentrate irritants.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC). | Prevents skin contact, which causes irritation.[11][14] Glove suitability depends on the duration of contact; consult manufacturer data.[11] |

| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[11][14] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Generally not required under conditions of adequate ventilation.[9] Use if there is a risk of generating aerosols or dust, or if working outside a fume hood.[9][11][14] |

Standard Laboratory Handling and Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, ensure your engineering controls (fume hood) are operational. Gather all necessary materials and don the required PPE as outlined in Section 4.

-

Aliquotting: Conduct all transfers and weighing of this compound inside a chemical fume hood to contain any potential vapors or dust.[3] If the material is solid, use a spatula. If it needs to be melted, use a controlled heating source like a water bath and ensure it remains under ventilation.

-

Use: Keep containers sealed when not in use.[9][11] Avoid any action that could generate mists or aerosols.[7]

-

Post-Procedure: After use, decontaminate all surfaces and equipment. Launder contaminated work clothes separately from personal clothing.[11]

-

Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][11]

Storage and Incompatibility